N~4~,N~5~-BIS(3,5-DIMETHYL-4-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Overview
Description
N,N’-bis(3,5-dimethyl-4-isoxazolyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is a complex organic compound featuring isoxazole and pyrazole moieties. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Pyrazole is another five-membered ring containing two nitrogen atoms. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,5-dimethyl-4-isoxazolyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction, often catalyzed by metals like Cu(I) or Ru(II). metal-free synthetic routes are also being explored to avoid the drawbacks of metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solid support, microwave-assisted, and ultrasonication methods can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3,5-dimethyl-4-isoxazolyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N,N’-bis(3,5-dimethyl-4-isoxazolyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Its pharmacological properties are explored for potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(3,5-dimethyl-4-isoxazolyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The isoxazole and pyrazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and pyrazole derivatives, such as:
- 3,5-Dimethyl-4-isoxazolyl)methanol
- N,N-bis[(3,5-dimethyl-4-isoxazolyl)methyl]-3,4-dimethylaniline .
Uniqueness
What sets N,N’-bis(3,5-dimethyl-4-isoxazolyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide apart is its unique combination of isoxazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
3-N,4-N-bis(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpyrazole-3,4-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c1-7-12(9(3)25-20-7)18-15(23)11-6-17-22(5)14(11)16(24)19-13-8(2)21-26-10(13)4/h6H,1-5H3,(H,18,23)(H,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKIWJLZUBEBRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=C(ON=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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